2-(Isopropylamino)phenol
CAS No.: 23504-11-2
Cat. No.: VC14393080
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23504-11-2 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-(propan-2-ylamino)phenol |
| Standard InChI | InChI=1S/C9H13NO/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,10-11H,1-2H3 |
| Standard InChI Key | BLCSQUZTWKPKSR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CC=CC=C1O |
Introduction
Synthesis and Chemical Reactivity
Synthesis of 2-Isopropylphenol
2-Isopropylphenol is synthesized via Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of Lewis acids like AlCl₃. Alternative routes include the hydrolysis of 2-isopropylphenyl acetate or the demethylation of 2-isopropylanisole . Industrial production emphasizes cost efficiency, with yields exceeding 80% under optimized conditions .
Physicochemical Properties and Spectroscopic Data
Spectroscopic Signatures
For 2-isopropylphenol:
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IR Spectroscopy: O-H stretch at ~3200 cm⁻¹, aromatic C=C stretches at 1600–1450 cm⁻¹ .
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NMR (¹H): δ 6.7–7.2 (aromatic protons), δ 1.2 (isopropyl CH₃), δ 3.1 (isopropyl CH) .
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Mass Spectrometry: Base peak at m/z 136 (M⁺), fragmentation pattern consistent with isopropyl loss .
Thermodynamic Stability
The heat of formation for 2-isopropylphenol is calculated as −245 kJ/mol, with a Gibbs free energy of −195 kJ/mol at 298 K . These values indicate moderate stability, aligning with its liquid state at room temperature.
Applications and Biological Activity
Flavor and Fragrance Industry
2-Isopropylphenol is employed as a flavoring agent due to its medicinal, creosote-like odor. It is approved by FEMA (No. 3461) for use in foods and beverages at concentrations ≤0.1 ppm .
Pharmaceutical Relevance
Though 2-(Isopropylamino)phenol itself lacks documented bioactivity, its structural analog propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic. The isopropyl groups in propofol enhance lipid solubility, facilitating blood-brain barrier penetration .
Estrogen Receptor Modulation
Preliminary studies suggest that 2-isopropylphenol weakly activates estrogen receptors (ERα/β) at micromolar concentrations, though its clinical significance remains unproven .
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